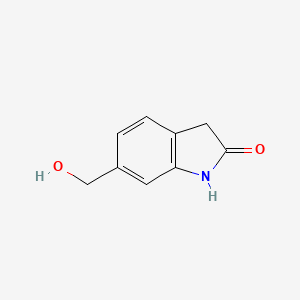

6-(Hydroxymethyl)indolin-2-one

Description

Significance of Indolin-2-one as a Privileged Heterocyclic Scaffold in Chemical Biology

The indolin-2-one nucleus is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. mdpi.commdpi.com The versatility of the indolin-2-one scaffold allows for the synthesis of large and diverse chemical libraries, which are crucial for identifying new drug leads. nih.govrsc.org

The significance of this scaffold is underscored by the number of clinically approved drugs that feature the indolin-2-one core. For instance, Sunitinib and Nintedanib are well-known kinase inhibitors used in cancer therapy that are built upon this scaffold. mdpi.comresearchgate.net The ability of indolin-2-one derivatives to act as potent inhibitors of various enzymes, such as protein tyrosine kinases and phosphatases, highlights their importance in targeting key signaling pathways involved in disease progression. nih.goveurekaselect.com

The indolin-2-one scaffold's "privileged" status stems from its structural features that allow for diverse chemical modifications. This adaptability enables the fine-tuning of its pharmacological properties to achieve desired potency and selectivity. Researchers continue to explore new synthetic methodologies to create novel indolin-2-one analogs with enhanced biological activities. rsc.orgresearchgate.net

Overview of Structural Features and Functionalization Potential Relevant to 6-(Hydroxymethyl)indolin-2-one

The indolin-2-one structure is characterized by a bicyclic system containing a benzene (B151609) ring fused to a pyrrolidin-2-one ring. nih.gov The core structure possesses several sites that are amenable to functionalization, including the nitrogen atom of the lactam, the C3 position adjacent to the carbonyl group, and various positions on the aromatic ring. rsc.orgacs.org

The presence of a hydroxymethyl group at the 6-position of the indolin-2-one scaffold, as in this compound, introduces a key functional group that can significantly influence the molecule's properties and biological activity. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.

Furthermore, the hydroxymethyl group serves as a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions. This allows for the creation of a wide array of derivatives with diverse physicochemical properties and biological profiles. The ability to functionalize the 6-position without significantly altering the core scaffold's geometry is a key advantage in structure-activity relationship (SAR) studies. figshare.comacs.org

The strategic placement of substituents on the indolin-2-one ring system is crucial for modulating biological activity. For example, substitutions at the C3 position have been shown to be critical for the anti-angiogenic and anti-tumor activities of many indolin-2-one derivatives. nih.gov The introduction of a hydroxymethyl group at the 6-position adds another dimension for structural diversification and the potential to develop novel therapeutic agents.

Below is a table summarizing key structural features and functionalization points of the indolin-2-one scaffold:

| Feature | Description | Potential for Functionalization |

| Lactam Nitrogen (N1) | The nitrogen atom within the five-membered ring. | Can be alkylated, acylated, or arylated to modulate lipophilicity and steric properties. researchgate.net |

| C3 Position | The carbon atom adjacent to the carbonyl group. | A key site for introducing a wide variety of substituents via reactions like Knoevenagel condensation, leading to diverse biological activities. nih.govmdpi.com |

| Aromatic Ring (C4-C7) | The benzene ring fused to the lactam. | Can be substituted with various electron-donating or electron-withdrawing groups to influence electronic properties and target interactions. acs.org |

| Hydroxymethyl Group (at C6) | A primary alcohol substituent. | Offers a site for oxidation, esterification, or etherification, allowing for the creation of diverse derivatives. |

The strategic functionalization of these positions allows for the generation of a vast chemical space around the indolin-2-one scaffold, facilitating the discovery of compounds with specific and potent biological activities.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9NO2 |

|---|---|

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

6-(hydroxymethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,11H,4-5H2,(H,10,12) |

Clé InChI |

CAQGOPFQSAXOCG-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C=C(C=C2)CO)NC1=O |

Origine du produit |

United States |

Synthetic Methodologies for 6 Hydroxymethyl Indolin 2 One and Its Derivatives

Direct Synthetic Routes to Hydroxymethyl-Substituted Indolin-2-one

Direct synthesis of hydroxymethyl-substituted indolin-2-ones can be challenging. However, one notable approach involves the palladium-catalyzed reductive cyclization of o-nitrostyrenes in the presence of carbon monoxide. acs.org This method can lead to the formation of the indolin-2-one skeleton, and by using appropriately substituted starting materials, it is conceivable to produce hydroxymethyl derivatives. acs.org For instance, a process starting with a substituted o-nitrostyrene can yield an N-hydroxyl indolin-2-one intermediate, which is then reduced to the final indolin-2-one product. acs.org

Another direct approach involves the functionalization of pre-existing indolin-2-one cores. For example, methods for the direct hydroxymethylation of unprotected 3-substituted-2-oxindoles using formalin have been developed, although this typically functionalizes the C3 and N1 positions. rsc.org

Strategies for Constructing the Indolin-2-one Nucleus with Hydroxymethyl Functionalities

A variety of synthetic strategies focus on building the indolin-2-one core with the hydroxymethyl group already incorporated or introduced during the cyclization process.

Multicomponent Reaction Approaches in Oxindole (B195798) Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted oxindoles from simple starting materials in a single step. rsc.orgbeilstein-journals.org These reactions can be designed to incorporate a hydroxymethyl functionality. For instance, a three-component reaction involving isatins, a second reactant, and a terminal alkyne can lead to the formation of complex spirooxindoles. acs.org While not directly yielding 6-(hydroxymethyl)indolin-2-one, these methods demonstrate the power of MCRs in constructing the oxindole scaffold, which can be adapted by using precursors bearing the required hydroxymethyl group. rsc.orgacs.orgmdpi.com

A notable example is the palladium-catalyzed three-component reaction of N-arylpropiolamides, aryl iodides, and aryl- or styrylboronic acids to produce 3-(diarylmethylene)oxindoles. beilstein-journals.org By selecting an N-arylpropiolamide with a hydroxymethyl substituent on the aryl ring, this method could potentially be adapted for the synthesis of this compound derivatives.

Organocatalytic Aldol (B89426) Reactions and Reductive Aldol Approaches

Organocatalytic asymmetric aldol reactions represent a powerful tool for the enantioselective synthesis of 3-hydroxy-3-substituted oxindoles. nih.govresearchgate.net These reactions typically involve the addition of a ketone or aldehyde to an isatin (B1672199) derivative. nih.gov While often focused on C3 functionalization, the principles can be applied to syntheses where the hydroxymethyl group is part of the starting isatin or the ketone. For example, piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones yields N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov

Reductive aldol reactions, often catalyzed by rhodium complexes, provide another route to β-hydroxy carbonyl compounds. beilstein-journals.org This methodology can be applied intramolecularly to form cyclic systems. beilstein-journals.org A rhodium-catalyzed intramolecular reductive aldol-type cyclization can produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org This strategy could be envisioned for the synthesis of indolin-2-ones from appropriate acyclic precursors containing a hydroxymethyl group.

Cyclization and Aromatic Substitution Reactions for Indolin-2-one Core Construction

Classical methods like the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can be adapted to produce indoles that can be subsequently oxidized to oxindoles. byjus.comnih.gov By using a substituted phenylhydrazine, one could introduce a hydroxymethyl precursor onto the benzene (B151609) ring.

A more direct approach to the indolin-2-one core is the palladium-catalyzed reductive cyclization of o-nitrostyrenes. acs.org This reaction uses carbon monoxide as a reductant and can be highly selective for the formation of the indolin-2-one ring system. acs.org The choice of substituents on the starting o-nitrostyrene determines the final substitution pattern of the oxindole.

Furthermore, a catalyst-free method for the synthesis of 6-hydroxyindoles has been developed through the condensation of carboxymethyl cyclohexadienones and amines. acs.org The resulting 6-hydroxyindole (B149900) can then be reduced to the corresponding indoline (B122111) and potentially converted to the this compound. acs.org

Preparation of Precursors and Key Intermediates for Indolin-2-one Derivatization

The synthesis of this compound and its derivatives often relies on the preparation of key precursors. A common strategy is the reduction of a corresponding ester or carboxylic acid. For example, 4-(2-hydroxyethyl)indolin-2-one (B19303) is a useful intermediate for various biologically active compounds and can be synthesized from appropriate starting materials. researchgate.net

The preparation of substituted isatins is also crucial, as they are common starting materials for oxindole synthesis. tandfonline.com Isatins can be synthesized via the Sandmeyer isonitrosoacetanilide isatin synthesis, which involves the cyclization of glyoxalamide oximes.

Another important class of precursors are 3-diazooxindoles. These compounds can undergo rhodium-catalyzed reactions with formaldehyde (B43269) and anilines or water in a three-component fashion to yield 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles, respectively. acs.org

| Precursor/Intermediate | Synthetic Application | Reference(s) |

| Substituted o-nitrostyrenes | Palladium-catalyzed reductive cyclization to form indolin-2-ones. | acs.org |

| Substituted Phenylhydrazines | Fischer indole synthesis to form indoles, which can be oxidized to oxindoles. | byjus.comnih.gov |

| Carboxymethyl cyclohexadienones | Catalyst-free condensation with amines to form 6-hydroxyindoles. | acs.org |

| Substituted Isatins | Aldol reactions and other condensations to form 3-substituted oxindoles. | nih.govtandfonline.com |

| 3-Diazooxindoles | Three-component reactions to form 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles. | acs.org |

| N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Intermediate in the synthesis of statins, showcasing the importance of hydroxymethyl-substituted heterocycles. | google.com |

Chemical Transformations for Introducing and Modifying Hydroxymethyl Groups on Indolin-2-one Scaffolds

Once the indolin-2-one core is established, the hydroxymethyl group can be introduced or modified through various chemical transformations.

Direct hydroxymethylation at the C3 position of unprotected 3-substituted-2-oxindoles can be achieved using formalin in the presence of a chiral Nd(III) complex, leading to 1,3-bis(hydroxymethyl)-2-oxindoles. rsc.org Rhodium-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde also serve to introduce a hydroxymethyl group at the C3 position. acs.org

The hydroxymethyl group itself is a versatile handle for further functionalization. For example, in the synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids, a hydroxymethyl group is initially used for stereocontrol and is later removed. mdpi.com This removal can be accomplished in a multi-step sequence involving oxidation to a carboxylic acid, formation of a selenoester, and radical reductive decarbonylation, or more directly via rhodium(I)-induced decarbonylation of the corresponding aldehyde. mdpi.com

The hydroxymethyl group can also be transformed into other functionalities. For instance, it can be converted to a triflate, which can then participate in palladium-catalyzed coupling reactions to introduce aryl or ethynylphenyl groups. acs.org

| Transformation | Reagents/Conditions | Product | Reference(s) |

| Direct C3-Hydroxymethylation | Formalin, chiral Nd(III) complex | 1,3-bis(hydroxymethyl)-2-oxindoles | rsc.org |

| Three-component C3-Hydroxymethylation | 3-Diazooxindoles, formaldehyde, Rh2(OAc)4 | 3-Amino-3-hydroxymethyloxindoles or 3-Hydroxy-3-hydroxymethyloxindoles | acs.org |

| Removal of Hydroxymethyl Group (multi-step) | Oxidation, selenoester formation, radical reductive decarbonylation | De-hydroxymethylated oxindole | mdpi.com |

| Removal of Hydroxymethyl Group (direct) | Rh(I)-induced decarbonylation of the corresponding aldehyde | De-hydroxymethylated oxindole | mdpi.com |

| Conversion to Triflate and Coupling | Triflic anhydride, then Pd catalyst and boronic acid/acetylene | 6-Aryl or 6-ethynylphenyl indoles | acs.org |

Chemical Reactivity and Advanced Transformations of Hydroxymethyl Substituted Indolin 2 One Systems

Oxidative Transformations of the Hydroxymethyl Moiety

The primary alcohol of the 6-hydroxymethyl group is susceptible to oxidation, providing a straightforward route to introduce more oxidized functional groups such as aldehydes and carboxylic acids. These transformations are fundamental in synthetic chemistry for building molecular complexity. The choice of oxidant and reaction conditions determines the extent of the oxidation.

Controlled oxidation can yield the corresponding 6-formylindolin-2-one (an aldehyde). This transformation is often achieved using mild oxidizing agents. For instance, the oxidation of hydroxymethyl groups on related indole (B1671886) systems can be accomplished with reagents like manganese dioxide (MnO₂) rsc.org. The resulting aldehyde is a valuable intermediate, amenable to further reactions such as reductive amination, Wittig reactions, or additional oxidation.

Table 1: Representative Oxidizing Agents for Hydroxymethyl Groups

| Oxidizing Agent | Product Functional Group | Typical Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | Aldehyde | Inert solvent (e.g., CH₂Cl₂) |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or acidic solution |

Reductive Transformations of Related Functional Groups within the Scaffold

In the synthesis of complex indolin-2-one derivatives, other functional groups are often present on the scaffold, which can be selectively reduced. A common synthetic strategy involves the introduction of a nitro group onto the aromatic ring, which can then be reduced to an amine. This amino group serves as a versatile handle for further functionalization.

The reduction of a nitro group, for example at the 5- or 6-position of the indolin-2-one core, is a well-established transformation. Catalytic hydrogenation is a widely used method, typically employing hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This reaction proceeds under relatively mild conditions and provides high yields of the corresponding aminoindolin-2-one. acs.orggoogleapis.com Alternative reducing agents like tin(II) chloride (SnCl₂) can also be used, which is particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation. acs.org

The lactam carbonyl group of the indolin-2-one ring itself can also be a target for reduction. Strong reducing agents like zinc dust have been used historically to reduce oxindoles (indolin-2-ones) to indoles, which involves both reduction and dehydration. rsc.orgbhu.ac.in

Table 2: Common Reduction Reactions on the Indolin-2-one Scaffold

| Functional Group | Reagent(s) | Product | Reference |

|---|---|---|---|

| Nitro Group | H₂ / Pd-C | Amine | acs.org |

| Nitro Group | SnCl₂ | Amine | acs.org |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of the 6-(hydroxymethyl) moiety is a poor leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a more reactive electrophilic species. This two-step sequence allows for the introduction of a wide variety of nucleophiles at the 6-position via the methylene (B1212753) linker.

A common strategy is the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine. mdpi.comrsc.org The resulting sulfonate ester is highly susceptible to displacement by nucleophiles. For instance, reacting a mesylated hydroxymethylindolinone with sodium sulfide (B99878) can produce a spiro-thietane derivative. nih.govbeilstein-journals.org

Alternatively, the alcohol can be converted into a halomethyl group. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄), is an effective method for converting the hydroxymethyl group into a bromomethyl group. mdpi.com This 6-(bromomethyl)indolin-2-one is a potent electrophile that readily reacts with various nucleophiles, enabling the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds.

Table 3: Activation and Substitution of the Hydroxymethyl Group

| Step | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| Activation | Methanesulfonyl Chloride (MsCl) / Base | 6-(Mesyloxymethyl)indolin-2-one | nih.govbeilstein-journals.org |

| Activation | PPh₃ / CBr₄ (Appel Reaction) | 6-(Bromomethyl)indolin-2-one | mdpi.com |

| Substitution | Sodium Sulfide (on mesylate) | Spiro[indoline-3,3'-thietan]-2-one | nih.govbeilstein-journals.org |

| Substitution | Various Nucleophiles (on halide) | 6-(Nucleophilomethyl)indolin-2-one | mdpi.com |

Electrophilic and Nucleophilic Reactions at the Indolin-2-one Core

The indolin-2-one core possesses multiple reactive sites, allowing for both electrophilic and nucleophilic reactions. The benzene (B151609) ring is susceptible to electrophilic aromatic substitution, while the nitrogen atom and the carbon adjacent to the carbonyl group (C3) are key centers for nucleophilic reactivity.

Electrophilic Aromatic Substitution: The benzene portion of the indolin-2-one ring is activated towards electrophilic substitution. Reactions such as halogenation or nitration typically occur at the C5 position, directed by the electron-donating character of the annulated pyrrolidone ring. vulcanchem.com These reactions introduce substituents that can significantly alter the electronic properties and biological activity of the molecule.

Reactions at the Lactam Nitrogen: The nitrogen atom of the lactam can act as a nucleophile. It can be deprotonated using a suitable base, such as sodium hydride (NaH), to form an amide anion. This anion readily reacts with various electrophiles, leading to N-alkylation or N-acylation products. bhu.ac.in N-acylation, for example with acetyl chloride or acetic anhydride, is a common transformation. bhu.ac.in

Reactions at the C3-Position: The methylene group at the C3 position is flanked by the aromatic ring and the carbonyl group, making its protons acidic. Treatment with a base can generate an enolate anion. This enolate is a powerful nucleophile that can participate in a variety of bond-forming reactions. A prominent example is the base-catalyzed aldol (B89426) condensation with aldehydes or ketones, which introduces a substituted alkylidene group at the C3 position. vulcanchem.comresearchgate.net This reaction is a cornerstone for the synthesis of many kinase inhibitors based on the indolin-2-one scaffold. The C3-enolate can also be alkylated or acylated with appropriate electrophiles. lookchem.com

Table 4: Summary of Reactions at the Indolin-2-one Core

| Reaction Type | Position | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | Halogenating or Nitrating agents | 5-Substituted indolin-2-one | vulcanchem.com |

| N-Acylation | N1 | Acyl Halide / Base | 1-Acylindolin-2-one | bhu.ac.in |

Structure Activity Relationship Sar Studies of Hydroxymethyl Substituted Indolin 2 One Derivatives

Positional and Substituent Effects on Biological Activity of Indolin-2-ones

The biological activity of indolin-2-one derivatives is highly sensitive to the nature and position of substituents on both the oxindole (B195798) core and the C-3 side chain. The indolin-2-one nucleus itself is considered essential for the inhibition of targets like Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov

Substitutions at the C-3 position of the oxindole ring have been shown to play a critical role in determining the antiangiogenic and anticancer activities of these compounds. nih.gov Research has demonstrated that modifying the group at this position can steer the compound's selectivity toward different receptor tyrosine kinases (RTKs). For instance, derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group exhibit high specificity against VEGFR (Flk-1) activity. nih.gov In contrast, attaching a substituted benzylidene group with bulky substituents on the phenyl ring at the C-3 position confers high selectivity toward the Epidermal Growth Factor Receptor (EGF) and Her-2 RTKs. nih.gov

The substituents on the core aromatic ring of the indolin-2-one also profoundly impact potency. In a study of 2-aryl-1H-indole inhibitors, compounds lacking a 5-nitro group were found to be significantly less potent. nih.gov Further analysis revealed that methyl ester analogues were generally more potent than their corresponding hydroxymethyl derivatives, although a derivative with a 4'-CH₂OH group (hydroxymethyl) retained potency nearly equal to the lead compound. nih.gov In a different series of compounds designed as anti-inflammatory agents, a study of nineteen 3-substituted-indolin-2-one derivatives identified that a hydroxyl group at the meta-position of a C-3 phenyl ring, as in 3-(3-hydroxyphenyl)-indolin-2-one, resulted in the highest activity. mdpi.comnih.gov

| Compound/Series | Substitution | Target/Activity | Key Finding | Reference(s) |

| 3-Substituted Indolin-2-ones | C-3: (Five-membered heteroaryl)methylidenyl | VEGFR (Flk-1) Inhibition | High specificity for VEGFR. | nih.gov |

| 3-Substituted Indolin-2-ones | C-3: Benzylidenyl with bulky phenyl groups | EGF & Her-2 RTK Inhibition | High selectivity for EGF/Her-2. | nih.gov |

| 2-Aryl-1H-indoles | C-5: NO₂ group | NorA Efflux Pump Inhibition | Presence of 5-nitro group is critical for potency. | nih.gov |

| 2-Aryl-1H-indoles | 4'-CH₂OH vs. 4'-CO₂Me | NorA Efflux Pump Inhibition | Hydroxymethyl and methyl ester derivatives showed nearly equal potency. | nih.gov |

| 3-Substituted Indolin-2-ones | C-3: 3-hydroxyphenyl | Anti-inflammatory | Highest activity among 19 derivatives tested. | mdpi.comnih.gov |

| Tetracyclic Indenothiophenones | C-5: Hydroxy or Methoxy | DYRK1A Kinase Inhibition | 5-hydroxy and 5-methoxy groups led to potent inhibition. | rsc.org |

Stereochemical Influences on Bioactivity and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. For indolin-2-one derivatives, specific isomeric forms can exhibit significantly different potencies and target interactions.

A pivotal stereochemical feature for many 3-substituted indolin-2-one kinase inhibitors is the configuration around the exocyclic double bond connecting the indolinone core to the C-3 substituent. For certain 3-[4-(substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2-indolinone derivatives, the Z configuration is preferred for modulating RTK activity. google.com This geometric constraint dictates the spatial orientation of the substituent, which is crucial for fitting into the enzyme's binding pocket.

Modulation of Receptor Tyrosine Kinase (RTK) Inhibition through Structural Variation

Indolin-2-one derivatives are a well-established class of RTK inhibitors, targeting kinases involved in angiogenesis and cancer cell proliferation, such as VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org Structural modifications to the indolin-2-one scaffold allow for the fine-tuning of potency and selectivity against this family of enzymes.

The compound SU6668 (Orantinib) is a prominent example. It is an orally bioavailable RTK inhibitor that potently inhibits VEGFR2, PDGFR, and FGFR by binding to their ATP-binding sites and preventing autophosphorylation. nih.govnih.gov SAR studies on this class of compounds have provided clear guidelines for achieving selectivity. As noted previously, the choice of a five-membered heteroaryl ring at the C-3 position directs selectivity towards VEGFR. nih.gov Conversely, introducing an extended side chain at the C-3 position can yield compounds with high potency and selectivity against both PDGFR and VEGFR. nih.gov

Sunitinib, a clinically approved drug, further illustrates these principles. It effectively inhibits multiple RTKs, including VEGFRs, PDGFRs, and c-KIT. drugbank.comimist.ma The specific substitution pattern of Sunitinib, which includes a pyrrole (B145914) ring at C-3 and a diethylaminoethyl side chain on the amide substituent, was optimized to achieve this multi-targeted profile, which contributes to its potent anti-angiogenic and antitumor effects. rsc.orgimist.ma

| Compound/Series | Key Structural Feature | Primary RTK Targets | Biological Effect | Reference(s) |

| SU6668 (Orantinib) | 3-((pyrrol-2-yl)methylene)indolin-2-one with a propanoic acid side chain | VEGFR2, PDGFR, FGFR | Anti-angiogenic, Anti-proliferative | nih.govnih.gov |

| 3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones | Five-membered heteroaryl ring at C-3 | VEGFR (Flk-1) | Selective VEGFR inhibition | nih.gov |

| Indolin-2-one with extended side chain (Compound 16) | Extended side chain at C-3 | PDGF & VEGFR (Flk-1) | Potent and selective dual inhibition | nih.gov |

| Sunitinib | Pyrrole at C-3, diethylaminoethyl side chain | VEGFRs, PDGFRs, c-KIT, FLT3 | Multi-targeted anti-angiogenic and antitumor agent | rsc.orgdrugbank.comimist.ma |

Structure-Based Design Principles for Targeted Molecular Interactions

The development of potent and selective indolin-2-one inhibitors has been greatly accelerated by structure-based design principles. This approach utilizes high-resolution structural information from techniques like X-ray crystallography and computational molecular modeling to design molecules that fit precisely into the binding site of a biological target. nih.govnih.gov

Crystallographic studies of inhibitors like SU6668 bound to the catalytic domain of FGF receptor 1 have provided invaluable insights. nih.gov These studies confirmed that the oxindole core of the inhibitor acts as an adenine (B156593) mimetic, occupying the ATP-binding pocket of the kinase. nih.gov A critical interaction involves the formation of hydrogen bonds between the indolin-2-one core and key amino acid residues in the hinge region of the kinase domain. For example, modeling of Sunitinib within the VEGFR-2 binding site shows that the oxindole nitrogen forms a crucial hydrogen bond with the backbone carbonyl of Glu917. nih.gov

Molecular modeling and pharmacophore analysis are also used to guide the design process. In a study aimed at developing inhibitors for the p21-activated kinase 4 (PAK4), an X-ray crystal structure of a lead compound (10a) bound to the kinase was obtained. nih.gov This structural data confirmed predictions from molecular modeling and helped to rationalize and refine the observed SAR. nih.gov Similarly, in silico pharmacophore mapping has been used to predict the activity of new indolin-2-one derivatives against targets like c-KIT, guiding the synthesis of compounds with improved fitness scores and predicted activity. acs.org These structure-based methods allow for a more rational and efficient exploration of chemical space, leading to the discovery of inhibitors with enhanced potency and selectivity.

Mechanistic Investigations of Biological Activities of Indolin 2 One Scaffolds

Kinase Inhibition Mechanisms and Binding Site Interactions (e.g., VEGFR-2, CDKs)

The indolin-2-one scaffold is prominently featured in a class of small-molecule kinase inhibitors. scirp.orgresearchgate.net These compounds target various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cellular processes like proliferation and angiogenesis. scirp.orgcancertreatmentjournal.com The inhibitory action of these molecules is primarily achieved by interfering with the kinase's ability to bind ATP, a necessary step for its catalytic activity. scirp.orgekb.eg

Crystallographic and molecular modeling studies have revealed that indolin-2-one derivatives function as ATP-competitive inhibitors. scirp.orgnih.govacs.org They act as adenine (B156593) mimetics, occupying the ATP binding pocket in the catalytic domain of specific kinases. scirp.org The specificity and potency of these inhibitors are determined by the various substituents on the core indolin-2-one structure. scirp.org

The oxindole (B195798) moiety of the scaffold plays a crucial role in this interaction, typically forming two critical hydrogen bonds with the hinge region of the kinase's ATP-binding site. cancertreatmentjournal.com For instance, in the case of Sunitinib, a well-known indolin-2-one based inhibitor, the core structure forms hydrogen bonds with the NH of Cys919 and the carbonyl group of Glu917 in the ATP pocket of VEGFR-2. ekb.eg The quinazoline (B50416) ring of other derivatives has also been shown to form hydrogen bonds with Cys919 and Phe918. nih.gov Additionally, hydrophobic interactions between parts of the inhibitor molecule, such as a pyrrole (B145914) ring, and hydrophobic pockets within the binding site, further stabilize the ligand-protein complex. cancertreatmentjournal.comekb.eg

Table 1: Key Interactions of Indolin-2-one Derivatives in Kinase ATP Binding Pockets

| Kinase Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Cys919, Glu917 | Hydrogen Bonding | ekb.eg |

| VEGFR-2 | Phe918 | Hydrophobic Interaction | ekb.eg |

| VEGFR-2 | Cys919, Phe918 | Hydrogen Bonding | nih.gov |

| CDK-2 | Glu81, Leu83 | Hydrogen Bonding | nih.gov |

| CDK-2 | Lys89 | Hydrogen Bonding | nih.gov |

The binding of a growth factor ligand, such as VEGF, to its receptor (e.g., VEGFR-2) induces receptor dimerization and conformational changes that activate the intracellular kinase domain. nih.govnih.govelifesciences.org This activation leads to the autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail. nih.govnih.gov This phosphorylation event is a critical step that initiates downstream signaling cascades responsible for cell proliferation and migration. nih.govnih.gov

Indolin-2-one-based inhibitors directly block this crucial activation step. nih.govacs.org By occupying the ATP binding site, they prevent the transfer of a phosphate (B84403) group from ATP to the tyrosine residues, thereby inhibiting the ligand-dependent autophosphorylation of the receptor. acs.orgaacrjournals.org This inhibition has been demonstrated for several receptor tyrosine kinases, including VEGFR, PDGFR, and Kit, with some compounds showing efficacy at submicromolar concentrations in cellular assays. nih.govacs.orgaacrjournals.org

ATP Binding Pocket Interactions

Mechanisms of Anti-proliferative Effects in Cellular Models

The inhibition of key kinases by indolin-2-one derivatives translates into potent anti-proliferative effects in various cancer cell models. nih.gov These effects are largely driven by the disruption of signaling pathways that control the cell cycle and programmed cell death (apoptosis).

Treatment of cancer cells with indolin-2-one compounds has been shown to cause a halt in cell cycle progression. nih.govrsc.org For example, a derivative, 3-amino-3-hydroxymethyloxindole, induced a significant G2/M phase cell cycle arrest in SJSA-1 osteosarcoma cells in a dose-dependent manner. rsc.org In other studies, novel indolin-2-one derivatives prompted cell cycle arrest in the S phase in malignant mesothelioma, breast, and colon cancer cells. nih.gov This arrest is often accompanied by the elevated expression of key cell cycle inhibitory proteins, such as p21 and p27, which act as brakes on cell cycle progression. nih.gov

Table 2: Cell Cycle Arrest Induced by Indolin-2-one Derivatives

| Compound Type | Cell Line | Arrest Phase | Associated Protein Changes | Reference |

|---|---|---|---|---|

| 3-Amino-3-hydroxymethyloxindole | SJSA-1 | G2/M | Not specified | rsc.org |

| Novel indolin-2-one derivatives | Breast, Colon, Mesothelioma | S Phase | Upregulation of p21 and p27 | nih.gov |

In addition to halting proliferation, indolin-2-one derivatives can actively induce apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org The primary mechanism involves the modulation of the intrinsic mitochondrial apoptosis pathway. nih.gov This is characterized by changes in the expression levels of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. mdpi.com

Studies show that these compounds can cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of apoptogenic factors. nih.govmdpi.com This, in turn, triggers the activation of a cascade of cysteine proteases known as caspases, including the key executioner caspase-3, and subsequent cleavage of cellular substrates like PARP, culminating in cell death. nih.gov

Cell Cycle Arrest Induction

α-Glucosidase Inhibition Mechanisms and Binding Affinities

Beyond their anti-cancer activities, certain indolin-2-one derivatives have been identified as potent inhibitors of α-glucosidase. nih.govnih.gov This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Its inhibition is an established therapeutic strategy for managing hyperglycemia in type 2 diabetes. nih.govmdpi.com

Molecular docking studies have elucidated the binding modes of these inhibitors with the α-glucosidase active site. The interactions are multifaceted and include hydrophobic forces, π-σ interactions, and π-π T-shaped stacking with aromatic residues like Phe649 and Trp481. nih.gov The indolin-2-one core and its indole (B1671886) substituents can also form π-alkyl interactions with residues such as Leu650. nih.gov Some derivatives exhibit inhibitory activity and binding affinities superior to the standard drug, acarbose. nih.govnih.govfigshare.com

Table 3: α-Glucosidase Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound Class | Measurement | Value | Standard (Acarbose) | Reference |

|---|---|---|---|---|

| 3,3-di(indolyl)indolin-2-one (1n) | Binding Affinity | -8.26 kcal/mol | Not specified | nih.gov |

| 3,3-di(indolyl)indolin-2-one (1i) | Binding Affinity | -7.84 kcal/mol | Not specified | nih.gov |

| 3,3-di(indolyl)indolin-2-one (4j) | IC₅₀ | 5.98 ± 0.11 µM | Not specified in study | nih.gov |

| Indoline-2,3-dione sulfonamide (11) | IC₅₀ | 0.90 ± 0.10 µM | 11.50 ± 0.30 µM | figshare.com |

Molecular Interactions with Biomacromolecules (e.g., DNA, Bovine Serum Albumin)

The biological effects of indolin-2-one derivatives are often initiated by their direct interaction with essential biomacromolecules. The nature of these interactions, which can range from covalent bonding to weaker intermolecular forces, dictates the subsequent biological cascade.

Interaction with DNA: Several indolin-2-one derivatives exert their biological, particularly anticancer, effects by interacting with DNA. A key mechanism is the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication and transcription. For instance, certain indolin-2-one nitroimidazole derivatives have been found to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This inhibition disrupts the DNA replication process, leading to cell death. Molecular docking studies on other indole derivatives have further elucidated these interactions, revealing high binding affinities for DNA. researchgate.net

Interaction with Serum Albumin: Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the circulatory system, affecting the pharmacokinetics of many drugs. biointerfaceresearch.com The binding of a compound to albumin can influence its stability, distribution, and availability. researchgate.net Studies on various drug molecules, including those with indole-like structures, demonstrate binding to BSA, often investigated through fluorescence spectroscopy. biointerfaceresearch.comresearchgate.net This interaction typically involves a static quenching mechanism, where a complex is formed between the drug and the protein. researchgate.netekb.eg The binding can be driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces. researchgate.net For many non-steroidal anti-inflammatory drugs (NSAIDs), a carboxylic acid group has been shown to be crucial for binding to site II of albumin through the formation of salt bridges with positively charged residues. nih.gov While specific binding studies for 6-(Hydroxymethyl)indolin-2-one are not extensively detailed, the general principles of interaction for the indolin-2-one scaffold suggest that such binding is likely and would play a role in its bioavailability and distribution.

| Biomacromolecule | Type of Interaction/Mechanism | Observed Effect | Compound Class | Citation |

|---|---|---|---|---|

| DNA | Inhibition of Topoisomerase IV | Inhibition of DNA replication | Indolin-2-one nitroimidazoles | |

| DNA | Binding to multiple sites | Potential for high energy transfer efficiency | Indole derivatives | researchgate.net |

| Bovine Serum Albumin (BSA) | Static fluorescence quenching, hydrophobic interactions | Complex formation, influences pharmacokinetics | Schiff base metal complexes, various drugs | biointerfaceresearch.comekb.eg |

| Bovine Serum Albumin (BSA) | Spontaneous binding via hydrogen bonds and van der Waals forces | Quenching of innate fluorescence | Amikacin | researchgate.net |

Antimicrobial and Antiviral Activity Mechanisms

The indolin-2-one scaffold is present in compounds exhibiting a broad spectrum of activity against pathogenic microorganisms, including bacteria and viruses. researchgate.netresearchgate.net

Antimicrobial Mechanisms: The antibacterial action of indolin-2-one derivatives can be attributed to several mechanisms. One significant target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. mdpi.com A specific 3-alkylidene-2-indolone derivative demonstrated selective inhibition of DHFR, with binding capabilities comparable to the known inhibitor methotrexate. mdpi.com Another established mechanism is the inhibition of bacterial DNA topoisomerase IV, which prevents proper DNA replication and leads to bacterial cell death. Hybrids of indolin-2-one and nitroimidazole have shown high potency in killing various bacteria, including drug-resistant strains, with minimum inhibitory concentration (MIC) values as low as 0.0625–4 μg/mL against certain Gram-positive and Gram-negative bacteria. mdpi.com

Antiviral Mechanisms: The antiviral properties of indole derivatives are also mechanistically diverse. For herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), some indole-containing compounds, like the indoloquinoxaline derivative B-220, have been shown to inhibit viral DNA synthesis. researchgate.netnih.gov This inhibition prevents the replication of the virus within host cells. researchgate.netnih.gov The mechanism is distinct from that of many nucleoside analogs as it does not appear to directly inhibit viral DNA polymerases in vitro, suggesting a different point of intervention in the replication process. researchgate.netnih.gov Other research into coumarin-based compounds, which share some structural features with indolin-2-ones, has identified molecules that inhibit the replication of Parvovirus B19, indicating that small structural changes can direct the antiviral activity of these heterocyclic cores. nih.gov

| Activity | Mechanism of Action | Target Organism(s) | Compound Class/Example | Citation |

|---|---|---|---|---|

| Antibacterial | Inhibition of Dihydrofolate Reductase (DHFR) | Gram-positive and Gram-negative bacteria | 3-Alkylidene-2-indolone derivatives | mdpi.com |

| Antibacterial | Inhibition of Topoisomerase IV | Bacterial strains | Indolin-2-one nitroimidazole hybrids | |

| Antifungal | General growth inhibition | Aspergillus niger, Candida albicans | Indolo[1,2-c]quinazolines | nih.gov |

| Antiviral | Inhibition of viral DNA synthesis | Herpes Simplex Virus (HSV-1), Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV) | Indoloquinoxaline derivative (B-220) | researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication | Parvovirus B19 | 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives | nih.gov |

Other Investigated Biological Mechanisms (e.g., Anti-inflammatory, Antioxidant, Neuroprotective)

Beyond their antimicrobial effects, indolin-2-one derivatives have been explored for a range of other therapeutic applications, underpinned by distinct molecular mechanisms.

Anti-inflammatory Mechanisms: Inflammation is a complex biological response, and indolin-2-one derivatives have been shown to modulate it through various pathways. A primary mechanism is the inhibition of pro-inflammatory cytokine production. researchgate.net Certain indole-2-one derivatives effectively suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net This is often coupled with the downregulation of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netdntb.gov.ua The anti-inflammatory drug tenidap, which contains an indole-2-one core, acts as a cytokine modulator and a COX/5-LOX inhibitor. researchgate.net

Neuroprotective Mechanisms: The potential of indolin-2-one derivatives in neuroprotection has also been an area of active research. google.comresearchgate.net One proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to the formation of neurotoxins. vulcanchem.com Additionally, activation of the Nrf2 pathway by some derivatives leads to the upregulation of antioxidant genes, providing cellular defense against oxidative stress. vulcanchem.com Other neuroprotective effects are mediated by the inhibition of oxidative stress, which in turn reduces subsequent inflammatory responses and apoptosis (programmed cell death) in neuronal cells. nih.gov

| Biological Activity | Mechanism of Action | Key Findings/Model | Compound Class/Example | Citation |

|---|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α, IL-6, COX-2, and iNOS expression | Reduced cytokine release in LPS-stimulated macrophages | Indole-2-one derivatives | researchgate.net |

| Anti-inflammatory | Inhibition of superoxide (B77818) anion generation and neutrophil elastase release | Potent dual inhibitory effect in fMLF-activated human neutrophils | Indeno[1,2-c]quinoline derivatives | dntb.gov.ua |

| Antioxidant | Radical scavenging (DPPH, ORAC assays) | Activity dependent on number and position of hydroxyl groups | Indole hydrazones | nih.gov |

| Antioxidant | Scavenging of superoxide anion radical and hydroxyl radical | Effective in combating oxidative damage | Indoline-2-one and indoline-2-thione (B1305242) derivatives | researchgate.net |

| Neuroprotective | MAO-B Inhibition; Nrf2 Pathway Activation | Reduced dopaminergic neuron loss in a Parkinson's disease model | 6-(Indolin-1-yl)-2-methylnicotinaldehyde | vulcanchem.com |

| Neuroprotective | Inhibition of oxidative stress, inflammation, and apoptosis | Reduced histopathological changes in a cerebral ischemia/reperfusion rat model | 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | nih.gov |

Computational and in Silico Approaches in Indolin 2 One Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net For the indolin-2-one scaffold, docking studies have been instrumental in elucidating binding modes and identifying key interactions with various protein targets, which are often implicated in cancer and other diseases.

Researchers have employed molecular docking to study indolin-2-one derivatives as inhibitors for a multitude of protein kinases and enzymes. For instance, docking simulations have been performed to understand the binding of indolin-2-one analogs to targets such as:

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Docking studies on novel indolin-2-one derivatives revealed binding interactions and placement within the active pocket of VEGFR-2, similar to the established inhibitor Sunitinib. mdpi.com

Tropomyosin Receptor Kinases (TRKs): In a study aimed at designing new TRK inhibitors, molecular docking was used to screen newly designed indolin-2-one derivatives, identifying candidates with strong potential for inhibiting TRK enzymatic activity. tandfonline.com

Aurora A Kinase: Surflex-Docking studies of pyrrole-indoline-2-ones highlighted that the secondary amine group on the indolin-2-one ring was significant for binding to the Aurora A kinase receptor. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Docking studies of novel hybrids of 2-indolinone and thiazolidinone into the active site of CDK2 showed that the binding scores were comparable to known reference inhibitors. nih.gov

Cytochrome c Peroxidase: A molecular docking investigation on indolin-2-one analogues as inhibitors of cytochrome c peroxidase was conducted using the PyRx virtual screening program, revealing strong binding affinities. researchgate.net

These simulations provide critical insights into the specific amino acid residues that interact with the indolin-2-one core and its substituents. The hydrogen atom on the indolin-2-one ring's amine, for example, is often observed forming crucial hydrogen bonds with protein residues. nih.gov The results from these docking studies, often presented as binding affinity scores, help in prioritizing compounds for synthesis and biological evaluation. researchgate.netpensoft.net

Table 1: Examples of Molecular Docking Studies on Indolin-2-one Derivatives

| Target Protein | PDB ID | Key Findings/Interactions | Reference |

|---|---|---|---|

| VEGFR-2 | Not Specified | Designed compounds showed enhanced binding interactions and similar placement as Sunitinib in the active pocket. | mdpi.com |

| TRKs | Not Specified | Screened designed molecules to identify candidates (T1, T3, T4) as the best for strong inhibition. | tandfonline.com |

| Aurora A Kinase | Not Specified | The secondary amine group on indolin-2-one and the sulfo group were identified as significant for receptor binding. | nih.gov |

| CDK2 | Not Specified | Binding scores of designed hybrids were comparable to reference inhibitors like Sunitinib and Semaxanib. | nih.gov |

| Cytochrome c Peroxidase | 2X08 | The binding affinities for five indolin-2-one analogues ranged from -14.0 to -15.1 Kcal/mol. | researchgate.net |

| Plk4 Kinase | 4JXF | Docking scores for potent compounds suggested their anticancer activity may result from Plk4 enzyme inhibition. pensoft.net | pensoft.net |

In Silico Pharmacokinetic and Pharmacodynamic Profiling

Beyond predicting binding affinity, computational models are crucial for evaluating the drug-like properties of new chemical entities. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. tandfonline.comnih.gov

For indolin-2-one derivatives, various web-based tools and software are used to predict these properties. Studies frequently report the use of platforms like SwissADME and pkCSM to evaluate parameters such as: nih.govresearchgate.net

Lipinski's Rule of Five: To assess oral bioavailability, compounds are checked for compliance with these rules (e.g., molecular weight, LogP, number of hydrogen bond donors and acceptors). mdpi.com

ADME Properties: Predictions cover a wide range of characteristics including water solubility, gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes (which are key for metabolism).

Drug-Likeness: This qualitative concept assesses whether a compound contains functional groups or has physical properties associated with known drugs. mdpi.com

Toxicity Risks: Computational tools can predict potential toxicities, such as mutagenicity, carcinogenicity, or hepatotoxicity, helping to flag problematic candidates early on.

In several studies on novel indolin-2-one derivatives, the designed compounds were predicted to have favorable pharmacokinetic characteristics, good oral bioavailability, and promising drug-likeness behavior. mdpi.comtandfonline.comresearchgate.net This in silico profiling is a critical step that complements efficacy studies, ensuring that potent compounds also possess the necessary properties to become viable drug candidates.

Table 2: Predicted ADME Properties for a Series of Indolin-2-one-based VEGFR-2 Inhibitors

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | <500 g/mol | Compliance with Lipinski's Rule for oral bioavailability. mdpi.com |

| LogP | <5 | Optimal lipophilicity for absorption and distribution. mdpi.com |

| Hydrogen Bond Donors | ≤5 | Compliance with Lipinski's Rule. mdpi.com |

| Hydrogen Bond Acceptors | ≤10 | Compliance with Lipinski's Rule. mdpi.com |

| Drug-Likeness Score | Positive values | Indicates favorable physicochemical properties for a drug candidate. mdpi.com |

Prediction of Structure-Activity Relationships using Computational Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. ipsgwalior.org By developing mathematical models, QSAR studies can predict the activity of newly designed analogs and identify the key structural features that influence potency. ipsgwalior.orgigi-global.com

For the indolin-2-one class, both 2D- and 3D-QSAR studies have been successfully applied.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, electronic parameters (like dipole moment and HOMO/LUMO energies), and lipophilicity (LogP). researchgate.net For example, a QSAR study on 4-thiazolidinone (B1220212) derivatives of indolin-2-one found that their antimicrobial activity was governed by electronic and lipophilic parameters. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to create predictive models. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov A 3D-QSAR study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors produced reliable CoMFA and CoMSIA models that were used to rationalize key structural requirements for activity. nih.gov

These models are validated internally and externally to ensure their predictive power. igi-global.com The insights gained from QSAR help medicinal chemists to understand which parts of the indolin-2-one scaffold to modify—for instance, which positions on the ring are best for adding substituents to enhance binding affinity or other desired properties. igi-global.comresearchgate.net

Virtual Library Design and Screening Methodologies

Computational chemistry provides powerful tools for designing and screening vast virtual libraries of compounds, a process that is significantly faster and more cost-effective than synthesizing and testing each compound individually. researchgate.net This approach is particularly useful for exploring the chemical space around a promising scaffold like indolin-2-one.

The process typically involves several stages:

Library Design: Based on a core scaffold, such as 6-(Hydroxymethyl)indolin-2-one, a virtual library is generated by systematically adding a variety of chemical substituents at different positions on the molecule. This can be guided by insights from SAR and docking studies.

Virtual Screening: The designed library is then screened in silico against a specific biological target. This can be done using ligand-based methods (if the properties of known active ligands are available) or structure-based methods like molecular docking. researchgate.netvolkamerlab.org Structure-based virtual screening was used to identify benzo[cd]indol-2(1H)-one compounds as a new class of BET bromodomain inhibitors. acs.org

Filtering and Prioritization: The initial hits from the virtual screen are filtered based on multiple criteria, including predicted binding affinity (docking score), ADME/Tox properties, and drug-likeness. tandfonline.com This multi-parameter optimization helps in selecting a smaller, more promising set of candidates for synthesis.

Hit-to-Lead Optimization: The most promising virtual hits are then synthesized and subjected to biological testing. Computational models can be further utilized in this stage to guide the optimization of these initial hits into potent and selective lead compounds. tandfonline.comnih.gov

This iterative cycle of design, screening, synthesis, and testing, heavily supported by computational methodologies, has proven to be a highly effective strategy in modern drug discovery for identifying novel indolin-2-one based therapeutic agents. tandfonline.comacs.org

Future Research Directions and Translational Perspectives for Hydroxymethyl Indolin 2 One Derivatives

Advancements in Asymmetric Synthesis and Chiral Control of Indolin-2-ones

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure indolin-2-one derivatives is a critical area of research. While many synthetic methods yield a mixture of enantiomers, recent progress allows for precise chiral control.

Future efforts for 6-(hydroxymethyl)indolin-2-one derivatives will likely leverage these advanced synthetic strategies:

Catalytic Enantioselective Methods : The use of chiral catalysts, including metal complexes and organocatalysts, can guide reactions to form a specific stereoisomer. For instance, aminal-catalysis has been successfully used for the asymmetric synthesis of complex spiro[chroman-3,3′-indolin]-2′-ones. rsc.org

Chiral Auxiliaries : Attaching a chiral auxiliary to an indolin-2-one precursor can direct subsequent chemical transformations, after which the auxiliary is removed to yield the desired chiral product. This approach has been used to obtain various methyl (R)-N-(tert-butoxycarbonyl)indoline-2-carboxylates with high enantioselectivity. sioc-journal.cn

Stereoselective Reactions : Specific reactions, such as asymmetric Mannich additions, have been developed to create indolin-2-ones with fluorinated stereogenic centers in a highly diastereoselective manner. rsc.orgresearchgate.net

Applying these techniques to the this compound scaffold will enable the synthesis of specific enantiomers, which can then be tested to determine which isomer possesses the more potent and selective biological activity, a crucial step in modern drug development.

Rational Design of Multi-Targeting Agents Based on the Indolin-2-one Core

Complex diseases such as cancer often involve multiple pathological pathways, making it difficult to achieve efficacy with a single-target drug. This has led to the paradigm of multi-target-directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously. nih.govnih.govacs.org The indolin-2-one scaffold is considered a privileged structure for the discovery of such agents, particularly kinase inhibitors. researchgate.net

A prime example is Sunitinib, an indolin-2-one-based drug that inhibits several receptor tyrosine kinases (RTKs) including VEGFR and PDGFR. ekb.eg The design of future therapeutics based on this compound can follow several established MTDL strategies: nih.gov

Pharmacophore Merging : Combining the structural features of two different inhibitors into a single molecule.

Pharmacophore Fusion : Directly fusing two distinct pharmacophores.

Linked-Pharmacophore Strategy : Connecting two pharmacophores with a chemical linker.

The hydroxymethyl group on the 6-position of the indolin-2-one core is an ideal attachment point for a linker, facilitating the linked-pharmacophore strategy. This would allow chemists to tether another pharmacophore to the indolin-2-one scaffold, creating a novel agent designed to hit a secondary, therapeutically relevant target. This rational design approach could lead to more effective treatments with potentially reduced chances of drug resistance. frontiersin.org

Exploration of Novel Biologically Relevant Targets for Indolin-2-one Scaffolds

The indolin-2-one framework is known to interact with a wide range of biomolecules, granting its derivatives a diverse array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. rsc.orgnih.govresearchgate.net While protein kinases are the most well-known targets for this scaffold, recent research has begun to uncover novel and unexpected targets. researchgate.netekb.eg

| Known Target Class | Specific Examples | Associated Activity | Reference |

| Receptor Tyrosine Kinases | VEGFR, PDGFR, KIT, FLT3, RET | Anticancer (Anti-angiogenesis) | ekb.eg |

| Non-receptor Tyrosine Kinases | ABL | Anticancer (Leukemia) | ekb.eg |

| Serine/Threonine Kinases | PIM-1, MAPK1 | Anticancer | researchgate.net |

| DNA Topoisomerases | Topoisomerase IV | Antibacterial | acs.org |

Future research will focus on identifying new targets for derivatives of this compound. A key strategy is the use of in silico or computational repositioning, where libraries of compounds are screened against databases of known biological targets to predict new interactions. f1000research.com This approach can reveal non-obvious targets, expanding the potential therapeutic applications of the scaffold. For example, recent studies on indolin-2-one nitroimidazole hybrids revealed an unexpected dual mode of action, including the inhibition of topoisomerase IV, an essential bacterial enzyme. acs.org Systematically screening derivatives of this compound could similarly unveil novel mechanisms and therapeutic opportunities.

Development of Chemical Probes for Biological Systems and Pathway Elucidation

To understand how a drug works, it is essential to identify its molecular targets and map its interactions within cellular pathways. Chemical probes are small-molecule tools designed specifically for this purpose. researchgate.net A well-designed probe is typically a potent and selective derivative of a bioactive compound that has been modified to include a reporter group (e.g., a fluorophore for imaging) or a reactive handle (e.g., an alkyne or a photoaffinity label) for target identification. researchgate.netchemrxiv.org

The this compound scaffold is an excellent starting point for the development of such probes. The hydroxymethyl group provides a convenient and chemically accessible point for attaching linkers and functional tags without significantly altering the core pharmacophore responsible for biological activity.

A powerful application of this approach is Activity-Based Protein Profiling (ABPP). In a recent study, researchers synthesized indolin-2-one nitroimidazole probes equipped with an alkyne handle. acs.org Using click chemistry, these probes were used to tag, enrich, and identify their cellular targets in pathogenic bacteria, successfully revealing topoisomerase IV as a key target. acs.org

Future work can apply this strategy to derivatives of this compound to:

Identify molecular targets for new bioactive compounds.

Elucidate mechanisms of action by visualizing where the probe localizes within the cell.

Validate target engagement by confirming that the probe binds to its intended target in a biological system.

This approach is invaluable for translating a promising compound from a laboratory finding into a validated therapeutic candidate.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(Hydroxymethyl)indolin-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions using indolin-2-one derivatives and hydroxy-containing reagents under reflux conditions. For example, 3-substituted indolin-2-ones can be synthesized by reacting indolin-2-one with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid under reflux for 3 hours . Optimization includes adjusting reaction time (2–24 hours) and temperature (60°C), followed by purification via recrystallization or column chromatography to enhance yield (>95% purity) and reduce byproducts .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches?

Answer:

Contradictions in spectral data may arise from polymorphic variations or impurities. To resolve these:

- Cross-validation: Compare NMR (¹H/¹³C) and IR data with literature or computational predictions (e.g., DFT calculations).

- X-ray crystallography: Confirm molecular structure unambiguously using single-crystal diffraction, as demonstrated for 1-(2,6-Dichlorophenyl)indolin-2-one .

- HPLC-MS: Quantify purity and identify impurities (>98% purity threshold) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy: ¹H/¹³C NMR for functional group confirmation; IR for hydrogen-bonding analysis.

- Chromatography: HPLC with UV detection (e.g., C18 columns) for purity assessment .

- Mass spectrometry: High-resolution MS (HRMS) to confirm molecular formula.

- X-ray diffraction: For crystal structure and stereochemistry validation .

Advanced: What experimental strategies are effective in elucidating the bioactivity mechanism of this compound derivatives?

Answer:

- In vitro assays: Measure IC₅₀/EC₅₀ values in target-specific models (e.g., cancer cell lines) with positive/negative controls .

- Molecular docking: Simulate interactions with protein targets (e.g., α-synuclein) using software like AutoDock.

- Structure-activity relationship (SAR): Synthesize analogs (e.g., 3-benzylidene derivatives) to identify critical substituents .

Basic: How should stability studies be designed for this compound under physiological conditions?

Answer:

- Accelerated stability testing: Expose the compound to varying pH (1.2–7.4), temperatures (4°C–40°C), and humidity levels.

- Analytical monitoring: Use HPLC to track degradation products over time .

- Kinetic modeling: Calculate degradation rate constants (k) to predict shelf-life.

Advanced: How can conflicting data in receptor-binding affinity studies be addressed?

Answer:

- Standardized protocols: Replicate experiments with consistent cell lines (e.g., HEK293 for receptor overexpression) and buffer conditions.

- Statistical validation: Apply ANOVA or t-tests to assess significance; report confidence intervals (e.g., 95% CI).

- Orthogonal assays: Use surface plasmon resonance (SPR) alongside radioligand binding to cross-verify results .

Basic: What are the key considerations for designing pharmacological studies with this compound?

Answer:

- Dose selection: Base doses on preliminary toxicity screens (e.g., LD₅₀ in rodents).

- Control groups: Include vehicle, positive (e.g., cisplatin for cytotoxicity), and negative controls.

- Endpoint metrics: Measure biomarkers (e.g., caspase-3 for apoptosis) at multiple timepoints .

Advanced: How can computational methods enhance the development of this compound derivatives?

Answer:

- Virtual screening: Use QSAR models to prioritize analogs with predicted high affinity.

- MD simulations: Study binding stability in solvent (e.g., water) over nanosecond timescales.

- ADMET prediction: Estimate pharmacokinetics (e.g., LogP, CYP inhibition) via tools like SwissADME .

Basic: What are best practices for documenting synthetic procedures and analytical data?

Answer:

- Detailed logs: Record reaction parameters (time, temperature, solvent ratios) and purification steps.

- Data repositories: Archive raw spectra (NMR, MS) and chromatograms in supplementary materials.

- Reporting standards: Follow IUPAC nomenclature and journal guidelines (e.g., Medicinal Chemistry Research) .

Advanced: How should researchers approach structural modification to improve solubility without compromising bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.